![molecular formula C27H23F6N3O3 B2771672 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1024082-65-2](/img/structure/B2771672.png)
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound known for its unique chemical structure and properties. This compound features a urea core substituted with two distinct aromatic groups, one of which contains trifluoromethyl groups, and the other is linked to a dimethoxyisoquinoline moiety. Such structural features make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the two aromatic precursors:
3,5-Bis(trifluoromethyl)aniline: This can be synthesized through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This can be prepared via the Pictet-Spengler reaction involving 3,4-dimethoxyphenethylamine and formaldehyde.
These precursors are then reacted with phosgene or a similar carbonylating agent to form the corresponding isocyanates, which are subsequently coupled to yield the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound's structural characteristics suggest several promising applications in medicinal chemistry, particularly as a pharmaceutical agent.
Antimicrobial Activity
Research has shown that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been synthesized and tested against drug-resistant bacterial strains, demonstrating significant growth inhibition. The incorporation of the trifluoromethyl group is known to improve pharmacodynamics and pharmacokinetics, making these compounds effective against various pathogens including MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The design of urea derivatives has been linked to anticancer activities. Studies indicate that compounds similar to 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The isoquinoline moiety may contribute to this activity by interacting with cellular receptors or enzymes involved in cancer progression.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds on neurodegenerative diseases. The urea structure combined with isoquinoline derivatives suggests potential interactions with neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease .
Material Science Applications
Beyond medicinal uses, the compound's unique chemical structure allows for applications in materials science.
Organic Electronics
Compounds featuring trifluoromethyl groups are often utilized in the development of organic electronic materials due to their electron-withdrawing properties. This makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where stability and efficiency are crucial .
Catalysis
The compound can also serve as a ligand in catalysis. Its electron-rich nature allows it to stabilize various catalytic systems, enhancing reactivity and selectivity in organic reactions. Research on phosphine ligands derived from similar structures has shown improved catalytic performance in cross-coupling reactions .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a urea group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains the same aromatic group but is an isocyanate rather than a urea derivative.
Uniqueness
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its combination of trifluoromethyl and dimethoxyisoquinoline groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Actividad Biológica
The compound 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a structurally complex molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent studies, including its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The molecular formula of the compound is C21H20F6N2O3. The presence of the trifluoromethyl groups enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values as low as 1 µg/mL . The incorporation of hydrophobic substituents on the phenyl ring enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have demonstrated the ability to inhibit dihydrotestosterone (DHT) production significantly, which is crucial in androgen-dependent cancers . In a HaCaT cell-based assay, a derivative of this compound showed an IC50 value of 1.44 ± 0.13 µM for DHT inhibition, indicating strong potential for further development in cancer therapies .
Enzyme Inhibition
The biological activity profile includes enzyme inhibition capabilities. The urea moiety in the structure is known to interact with various enzymes. For example, compounds similar to this one have been reported to inhibit urease activity significantly, which is relevant in treating conditions like kidney stones and certain infections .
Case Study 1: Antimicrobial Efficacy
In a study focusing on novel pyrazole derivatives with trifluoromethyl substitutions, compounds similar to our target exhibited MIC values ranging from 0.5 to 2 µg/mL against various bacterial strains. The study highlighted that structural modifications significantly impacted the antimicrobial potency, with specific substitutions leading to enhanced activity against resistant strains .
Case Study 2: DHT Inhibition
A detailed investigation into DHT production inhibition revealed that the compound's structural features contributed to its effectiveness as an SRD5A1 suppressor. The study demonstrated a concentration-dependent inhibition profile with minimal cytotoxicity at effective doses . This finding underscores the therapeutic potential of this compound in managing androgenic alopecia and possibly other androgen-related conditions.
Data Tables
Activity | MIC/IC50 Values | Target Organisms/Enzymes |
---|---|---|
Antimicrobial | 1–2 µg/mL | MRSA, Staphylococcus epidermidis |
DHT Inhibition | IC50: 1.44 µM | SRD5A1 (in HaCaT cells) |
Urease Inhibition | Significant | Urease from various sources |
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6N3O3/c1-38-23-10-16-7-8-34-22(21(16)14-24(23)39-2)9-15-3-5-19(6-4-15)35-25(37)36-20-12-17(26(28,29)30)11-18(13-20)27(31,32)33/h3-6,10-14H,7-9H2,1-2H3,(H2,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNCJSSGFCZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.